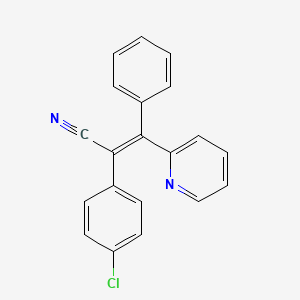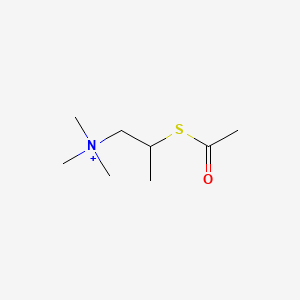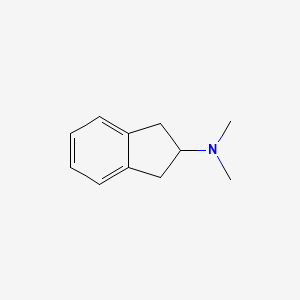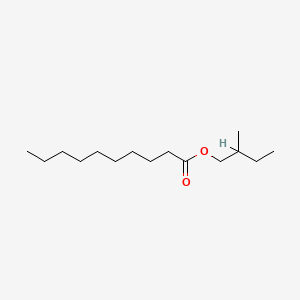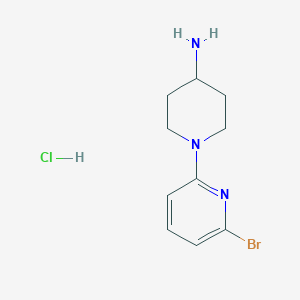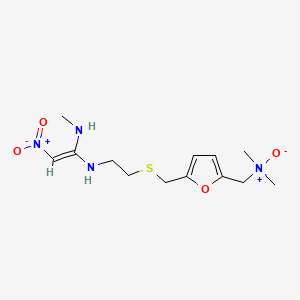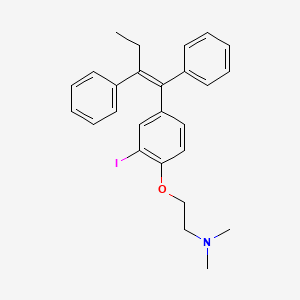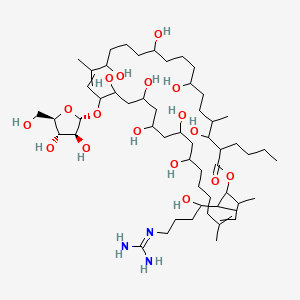
Primycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine is a natural product found in Saccharomonospora azurea and Actinomyces with data available.
Applications De Recherche Scientifique
Interaction with Cellular Components
- Primycin inhibits the growth of Euglena gracilis and Astasia longa, with adaptation occurring after a period that depends on the concentration of primycin. It interacts with nucleic acids in cells, possibly affecting single-stranded forms more significantly (Blum, 1965).
- The antibiotic increases the permeability of Bacillus subtilis cell membranes, influencing the cell's ATPase activity, suggesting its primary target is the cell membrane in Gram-positive microorganisms (Horváth, Kramer, Bauer, & Büki, 1979).
Effects on Muscle and Nerve Cells
- Primycin induces a concentration and time-dependent depolarization in frog skeletal muscle, affecting the muscle's surface membrane and action potentials (Gesztelyi, Kónya, & Kövér, 1980).
- It enhances the resting release of acetylcholine from nerve terminals, an effect linked to its influence on potassium conductance and membrane depolarization (Ádám‐Vizi, Horváth, & Vizi, 1980).
Toxicology and Cytotoxicity
- In vitro studies on animal hepatocytes and human red blood cells show that primycin-sulphate affects cellular membrane integrity and ion channel activity. It exhibits high acute toxicity in parenteral administration to various animals (Pénzes et al., 2017).
Chemical Properties and Structural Studies
- Primycin undergoes translactonization, transforming into water-soluble compounds without changing its molecular weight, as revealed by NMR spectroscopy (Frank, Dékány, & Pelczer, 1992).
- The role of various fatty acids on primycin production by Saccharomonospora azurea was studied, highlighting the impact of these acids on antibiotic production (Kovacs et al., 2019).
Interaction with Fungi and Antibiotics
- Primycin shows variable antifungal activities against different fungi and has a synergistic effect when combined with certain statins, suggesting potential in treating fungal infections (Nyilasi et al., 2010).
Propriétés
Nom du produit |
Primycin |
|---|---|
Formule moléculaire |
C55H103N3O17 |
Poids moléculaire |
1078.4 g/mol |
Nom IUPAC |
2-[5-[35-butyl-19-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-10,12,14,16,18,22,26,30,34-nonahydroxy-3,5,21,33-tetramethyl-36-oxo-1-oxacyclohexatriaconta-4,20-dien-2-yl]-4-hydroxyhexyl]guanidine |
InChI |
InChI=1S/C55H103N3O17/c1-7-8-19-43-49(69)33(3)22-23-38(61)17-11-16-37(60)18-12-20-44(66)34(4)26-47(73-54-51(71)50(70)48(31-59)74-54)46(68)30-42(65)29-41(64)28-40(63)27-39(62)15-10-9-14-32(2)25-35(5)52(75-53(43)72)36(6)45(67)21-13-24-58-55(56)57/h25-26,33,35-52,54,59-71H,7-24,27-31H2,1-6H3,(H4,56,57,58)/t33?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48-,49?,50-,51+,52?,54+/m1/s1 |
Clé InChI |
NYWSLZMTZNODJM-YZTBHFOCSA-N |
SMILES isomérique |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)O[C@@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)C)O)O)O)C)O |
SMILES |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
SMILES canonique |
CCCCC1C(C(CCC(CCCC(CCCC(C(=CC(C(CC(CC(CC(CC(CCCCC(=CC(C(OC1=O)C(C)C(CCCN=C(N)N)O)C)C)O)O)O)O)O)OC2C(C(C(O2)CO)O)O)C)O)O)O)C)O |
Synonymes |
primycin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(1,2-Dimethyl-5-indolyl)methylamino]-4-oxobutanoic acid](/img/structure/B1229564.png)
![N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229565.png)
![Trimethyl-[2-oxo-2-[(2,2,3-trimethyl-3-bicyclo[2.2.1]heptanyl)amino]ethyl]ammonium](/img/structure/B1229566.png)
![1-(4-Methoxyphenyl)-3-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B1229569.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)
![N-[2-(2-benzamidoethyl)-1-methyl-5-benzimidazolyl]-2-methoxybenzamide](/img/structure/B1229573.png)
